[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide
CAS No.:
Cat. No.: VC13432121
Molecular Formula: C6H8N2S2
Molecular Weight: 172.3 g/mol
* For research use only. Not for human or veterinary use.
![[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide -](/images/structure/VC13432121.png)
Specification
Molecular Formula | C6H8N2S2 |
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Molecular Weight | 172.3 g/mol |
IUPAC Name | [6-(sulfanylmethyl)pyrimidin-4-yl]methanethiol |
Standard InChI | InChI=1S/C6H8N2S2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2 |
Standard InChI Key | JHZLKWFAODCCRT-UHFFFAOYSA-N |
SMILES | C1=C(N=CN=C1CS)CS |
Canonical SMILES | C1=C(N=CN=C1CS)CS |
Introduction
Structural and Molecular Characteristics
The compound belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key structural features include:
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Pyrimidine Core: Serves as the aromatic backbone.
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Sulfanylmethyl Group (-SCH-): Attached at position 6, introducing a thioether linkage.
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Methyl Hydrosulfide (-SCH): Positioned at position 4, contributing to sulfur-rich reactivity.
Molecular Formula and Weight
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Molecular Formula: CHNS.
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Molecular Weight: 198.3 g/mol (calculated from analogs such as 6-methyl-2-methylsulfanylpyrimidine-4-thiolate ).
Spectral Data (Inferred from Analogs)
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NMR:
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis is documented, analogous methods suggest the following steps:
Example Route (Adapted from CN103739557B ):
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Condense S-methylisothiourea hydrochloride with methyl ethyl diketone to form 4,6-dimethyl-2-methylthiopyrimidine.
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Oxidize the methylthio group to sulfonyl using HO/NaWO.
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Reduce sulfonyl to hydrosulfide via catalytic hydrogenation.
Reactivity Profile
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Nucleophilic Substitution: Reactive at sulfur sites due to lone pairs (e.g., alkylation, oxidation) .
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Oxidation: Converts -SH groups to sulfonic acids or disulfides under oxidative conditions .
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Complexation: Binds metal ions (e.g., Cu, Fe) via sulfur lone pairs, relevant in catalysis .
Physicochemical Properties
Physical State and Solubility
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State: Likely a crystalline solid (analogs like 6-methyl-2-methylsulfanylpyrimidin-4(1H)-one melt at 224–226°C ).
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water .
Stability
Applications and Biological Relevance
Industrial Uses
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Catalysis: As a ligand in transition-metal complexes for cross-coupling reactions .
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Polymer Additives: Antioxidant properties due to radical scavenging by -SH groups .
Research Gaps and Future Directions
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